2-Octynyladenosine

Overview

Description

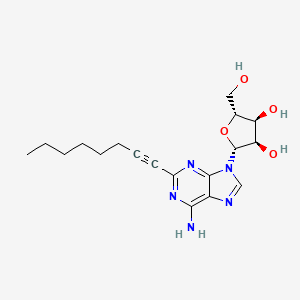

2-Octynyladenosine (YT-146) is a novel adenosine receptor (AR) agonist . It has been studied for its cardioprotective effects in ischemic/reperfused rat hearts . The compound has been shown to improve postischemic recovery of the left ventricular developed pressure (LVDP) of the ischemic/reperfused rat heart .

Synthesis Analysis

This compound is a 2-alkynyladenosine derivative . These derivatives were synthesized as C2-substituted adenosine derivatives, each of which has a substituent introduced by a carbon-carbon bond at the 2-position of adenosine .

Scientific Research Applications

Cardiovascular Effects

2-Octynyladenosine, known as YT-146, exhibits significant cardiovascular effects. It is an adenosine A2 agonist and has been shown to cause a dose-dependent decrease in blood pressure in normotensive rats and exhibits potent antihypertensive effects in spontaneously hypertensive rats. Unlike adenosine and 2-chloroadenosine, YT-146 does not have negative chronotropic effects at hypotensive doses. It also demonstrates potent coronary vasodilation and has less cardiac depressant activity, making it a valuable agent in cardiovascular research (Kogi, Uchibori, Aihara, Yamaguchi, & Abiru, 1991).

Cardioprotective Effects

YT-146 has been found to improve postischemic recovery in ischemic/reperfused rat hearts, suggesting a role in cardioprotection. The protective effects seem to be mediated via cardiac A1 adenosine receptors and the activation of protein kinase C. This finding highlights the potential of YT-146 in developing therapeutic strategies against ischemia/reperfusion injury in the heart (Sasamori, Aihara, Uchibori, Takahashi, Takeo, & Tanonaka, 2011).

Vasodilatory Action

YT-146 displays differential vasodilatory actions in arteries and veins. In studies involving the rat femoral artery and vein, YT-146 induced preferential vasodilation in the vein at lower concentrations compared to the artery. This differential response adds to the understanding of vascular reactivity to adenosine A2 receptor agonists and could inform the development of targeted vascular therapies (Abiru, Endo, & Machida, 1995).

Mitochond

rial Function in Ischemic/Reperfused HeartsThe impact of YT-146 on mitochondrial function in ischemic and reperfused hearts has been investigated, revealing that preischemic treatment with YT-146 enhances the recovery of left ventricular developed pressure and preserves the energy-producing ability of mitochondria. This suggests a protective role of YT-146 in preserving mitochondrial function during cardiac ischemia, offering insights into potential therapeutic applications for ischemic heart diseases (Sasamori, Abe, Marunouchi, Manome, Uchibori, & Tanonaka, 2015).

Inhibition of Neointimal Thickening

YT-146 has shown efficacy in inhibiting neointimal thickening after endothelium injury in rat femoral arteries. This effect is significant and long-lasting, suggesting the potential for YT-146 in preventing restenosis, a common complication following vascular injury or interventions like angioplasty (Takiguchi, Nagano, Ikeda, & Nakashima, 1995).

Selective Affinity for Adenosine Receptors

This compound, as part of the 2-alkynyladenosine series, has been studied for its affinity for adenosine receptors and antihypertensive effects. These compounds have shown a higher affinity for A2 receptors compared to A1 receptors, indicating their selectivity and potential as therapeutic agents for hypertension (Abiru, Yamaguchi, Watanabe, Kogi, Aihara, & Matsuda, 1991).

Mechanism of Action

Target of Action

2-Octynyladenosine (YT 146) is primarily an agonist of the adenosine receptor . The A1 AR plays a crucial role in cardioprotection against ischemia/reperfusion injury .

Mode of Action

YT 146 interacts with the A1 AR, leading to the activation of protein kinase C . This interaction and subsequent activation of protein kinase C occur during preischemic treatment in isolated and crystalloid-perfused rat hearts .

Biochemical Pathways

The activation of A1 AR by YT 146 leads to a series of biochemical reactions that ultimately preserve the energy-producing ability of mitochondria during ischemia . Specifically, YT 146 attenuates the sodium influx to myocardial mitochondria in ischemic cardiac cells . This action results in the preservation of the ability of mitochondria to produce energy and enhancement of the contractile recovery in reperfused hearts .

Result of Action

The primary result of YT 146’s action is the significant improvement of postischemic recovery of left ventricular developed pressure . YT 146 treatment also leads to a more significant restoration of the high-energy phosphate content in reperfused hearts compared to untreated hearts . These effects suggest that YT 146 preserves the energy-producing ability of mitochondria during ischemia .

Action Environment

The environment in which YT 146 acts is primarily the ischemic and reperfused heart . The compound’s efficacy in preserving mitochondrial function and enhancing contractile recovery is particularly notable in this environment . .

properties

IUPAC Name |

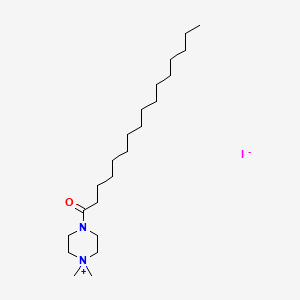

(2R,3R,4S,5R)-2-(6-amino-2-oct-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O4/c1-2-3-4-5-6-7-8-12-21-16(19)13-17(22-12)23(10-20-13)18-15(26)14(25)11(9-24)27-18/h10-11,14-15,18,24-26H,2-6,9H2,1H3,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGGIHKSKVAPEY-XKLVTHTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238211 | |

| Record name | YT 146 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90596-75-1 | |

| Record name | YT 146 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90596-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | YT 146 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090596751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YT 146 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)

![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)

![12-(3,4-Dimethoxy-phenyl)-10-(2-morpholin-4-yl-ethyl)-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthra cen-11-ylideneamine](/img/structure/B1663787.png)

![2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester](/img/structure/B1663788.png)

![6-[4-(Diethylamino)phenyl]-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B1663791.png)

![6-[1-(2,6-difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-4-one](/img/structure/B1663793.png)

![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)

![N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B1663800.png)